
(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is a chiral amino acid derivative It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolone: Another heterocyclic compound with a pyrrole ring.
N-acylpyrrolidines: Compounds with an acyl group attached to the pyrrolidine ring.
Uniqueness
(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both amino and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
(2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid, also known by its CAS number 1848376-22-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₆N₂O₂
- Molecular Weight : 172.22 g/mol
- CAS Number : 1848376-22-6
This compound primarily acts as a modulator of neurotransmitter systems, particularly influencing the glutamatergic pathways. Its structure suggests it may interact with various receptors, including:
- Glutamate Receptors : As an amino acid derivative, it may enhance or inhibit the activity of glutamate receptors, which are crucial for synaptic transmission.
- Opioid Receptors : Preliminary studies indicate potential activity at μ-opioid receptors (MOR), which are involved in pain modulation and analgesia .
Biological Activity
-
Neuroprotective Effects :
- Research indicates that compounds similar to this compound can exhibit neuroprotective properties by mitigating excitotoxicity associated with excessive glutamate signaling.
- Analgesic Properties :
-
Cognitive Enhancement :
- Some studies propose that modulation of glutamatergic signaling can enhance cognitive functions, indicating potential applications in treating cognitive deficits.
Table 1: Summary of Research Findings
Detailed Case Study Analysis
-
Pain Management :
In a study evaluating the efficacy of related compounds as analgesics, it was found that certain structural modifications led to enhanced potency at opioid receptors. The compound's ability to penetrate the blood-brain barrier (BBB) was also highlighted, making it a candidate for further development in pain management therapies . -
Neuroprotection :
Another investigation focused on the neuroprotective capabilities of similar amino acids. Results indicated that these compounds could reduce neuronal cell death induced by excitotoxic levels of glutamate, suggesting a therapeutic role in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key structural features of (2R)-2-Amino-3-(1-methylpyrrolidin-2-yl)propanoic acid, and how do they influence its biochemical interactions?
- Methodological Answer : The compound is a chiral amino acid with a (2R)-configuration at the α-carbon and a 1-methylpyrrolidin-2-yl substituent. The methyl group on the pyrrolidine ring enhances steric stability, while the amino and carboxylic acid groups enable hydrogen bonding with biological targets like enzymes or receptors. Structural characterization typically involves nuclear magnetic resonance (NMR) to confirm stereochemistry and high-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. What synthetic routes are commonly employed to synthesize this compound?
- Methodological Answer : Synthesis often begins with commercially available precursors such as substituted pyridines or pyrrolidines. Key steps include:
- Enantioselective alkylation to establish the (2R)-configuration.
- Ring functionalization using reagents like methyl iodide for N-methylation of the pyrrolidine moiety.
- Purification via HPLC with chiral columns to ensure >98% enantiomeric purity. Reaction conditions (e.g., solvents like DMF, catalysts like Pd/C) are optimized for yield (typically 60–75%) .
Q. How is the compound characterized for purity and stereochemical integrity?
- Methodological Answer :
- HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers and quantifies purity.
- Polarimetry confirms optical rotation ([α]D values), while circular dichroism (CD) validates absolute configuration.
- 1H/13C NMR identifies proton environments and coupling constants (e.g., J values for diastereotopic protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or enantiomeric impurities. To address this:
- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Re-analyze compound purity using LC-MS and compare with prior studies.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities, reducing false positives from non-specific interactions .
Q. What strategies optimize enantiomeric yield during synthesis?
- Methodological Answer :
- Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution.
- Dynamic kinetic resolution (DKR) : Combine enzymes (e.g., lipases) with metal catalysts to racemize undesired enantiomers.
- Design of Experiments (DoE) : Apply factorial design to optimize parameters like temperature, solvent polarity, and catalyst loading for maximum enantiomeric excess (ee >99%) .
Q. How can computational modeling predict the compound’s interaction with neurological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) models binding poses with receptors like NMDA or GABA transporters.
- Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free energy perturbation (FEP) calculates binding free energies, identifying key residues (e.g., Arg485 in GABA transporters) for mutagenesis studies .
Q. What analytical methods detect and quantify metabolites of this compound in in vitro studies?
- Methodological Answer :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) tracks metabolites like oxidized pyrrolidine derivatives.
- Stable isotope labeling (e.g., 13C/15N) distinguishes endogenous compounds from metabolites.
- High-resolution mass spectrometry (HRMS) identifies exact masses of degradation products (e.g., m/z 180.20 for the parent ion) .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-methylpyrrolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-3-6(10)5-7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t6?,7-/m1/s1 |
InChI Key |
BKRBHBJBIWHKNK-COBSHVIPSA-N |
Isomeric SMILES |
CN1CCCC1C[C@H](C(=O)O)N |
Canonical SMILES |
CN1CCCC1CC(C(=O)O)N |
Origin of Product |
United States |
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